3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
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Description
The compound “3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties . This compound is also known as PHTPP, which is a selective ERβ antagonist .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine scaffold, which allows for a variety of structural modifications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its pyrazolo[1,5-a]pyrimidine scaffold .
Mechanism of Action
Future Directions
The compound has been used to distinguish the various activities of the two estrogen receptors . It has also shown to potently inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity . These findings suggest potential future directions in cancer research and treatment.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)13-8-14-20-9-11(10-23(14)22-13)21-15(24)6-7-25-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIXKQYGLMXVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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